molecular formula C20H26N2O2 B14241566 N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627522-10-5

N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B14241566
CAS No.: 627522-10-5
M. Wt: 326.4 g/mol
InChI Key: LDHSVTMEMGPKEO-UHFFFAOYSA-N
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Description

“N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” is a synthetic organic compound that features a benzodioxole ring and a phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Alkylation: The benzodioxole ring can be alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.

    Amine Introduction: The phenylbutyl group can be introduced via a nucleophilic substitution reaction with an appropriate amine precursor.

    Final Coupling: The ethane-1,2-diamine backbone is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule. It could be investigated for its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be evaluated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor agonist or antagonist, it might interact with the receptor to modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine: can be compared with other benzodioxole derivatives, such as safrole or piperonyl butoxide.

    Phenylbutylamines: Compounds like amphetamine or phenethylamine share structural similarities.

Uniqueness

The uniqueness of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” lies in its combined structural features, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

CAS No.

627522-10-5

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C20H26N2O2/c1-2-6-17(7-3-1)8-4-5-11-21-12-13-22-15-18-9-10-19-20(14-18)24-16-23-19/h1-3,6-7,9-10,14,21-22H,4-5,8,11-13,15-16H2

InChI Key

LDHSVTMEMGPKEO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCNCCCCC3=CC=CC=C3

Origin of Product

United States

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